1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one
Description
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one is a thioether-functionalized ketone featuring a cyclopropyl group and a 3-methoxyphenylthio substituent.
Properties
Molecular Formula |
C12H14O2S |
|---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3-methoxyphenyl)sulfanylethanone |
InChI |
InChI=1S/C12H14O2S/c1-14-10-3-2-4-11(7-10)15-8-12(13)9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 |
InChI Key |
IYTNNPYIYQOGDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SCC(=O)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Cyclopropyl Ketone Preparation
The cyclopropane moiety is typically introduced via the Simmons–Smith reaction, where α,β-unsaturated ketones react with diiodomethane in the presence of a zinc-copper couple. For example, cyclopropanation of allyl ketones generates 1-cyclopropylethanone derivatives with yields exceeding 75%. Transition-metal catalysts, such as palladium complexes, further enhance stereoselectivity in asymmetric cyclopropanation.
Thiolation Reaction Mechanism
The thioether linkage is formed via nucleophilic attack of 3-methoxythiophenol’s deprotonated thiolate ion on the electrophilic carbon of the cyclopropyl ketone. A representative procedure involves:
- Base Selection : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the thiophenol, generating the reactive thiolate species.
- Solvent Optimization : Dimethylformamide (DMF) maximizes nucleophilicity due to its high polarity, while dichloromethane (DCM) minimizes side reactions in temperature-sensitive cases.
- Catalytic Acceleration : Copper(I) iodide (CuI) at 5 mol% reduces reaction time from 24 hours to 6 hours, improving yields to 85%.
Table 1. Optimization Parameters for Thiolation Reactions
| Parameter | Optimal Condition | Yield (%) | Side Products |
|---|---|---|---|
| Solvent | DMF | 85 | <2% disulfide formation |
| Catalyst | CuI (5 mol%) | 82–85 | None detected |
| Temperature | 80°C | 78 | <5% ketone decomposition |
| Base | K₂CO₃ | 80 | Trace oxidation products |
Workup and Purification
Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 4:1). NMR analysis confirms successful coupling:
- ¹H NMR : Cyclopropane protons appear as a multiplet at δ 1.0–1.5 ppm, while the methoxy group resonates as a singlet at δ 3.8 ppm.
- ¹³C NMR : The ketone carbonyl carbon is observed at δ 205–210 ppm, and the thioether carbon at δ 45–50 ppm.
Photoredox-Catalyzed Thiol-Ene Coupling
Mechanism and Advantages
Visible-light-mediated thiol-ene reactions offer a regioselective alternative to traditional methods. Using eosin Y as a photocatalyst, the reaction proceeds via a radical chain mechanism:
- Photoexcitation : Eosin Y absorbs visible light (λ = 450 nm), generating a triplet state that abstracts a hydrogen atom from the thiol.
- Radical Propagation : The thiyl radical adds to the cyclopropane-vinyl ketone, followed by hydrogen transfer from another thiol molecule.
This method eliminates the need for strong bases and operates at ambient temperature, reducing energy input and side reactions.
Reaction Setup
- Catalyst : Eosin Y (2 mol%) in aqueous ethanol (1:1 v/v).
- Light Source : 30 W blue LEDs (450 nm).
- Yield : 70–75% with >95% regioselectivity.
Table 2. Comparative Analysis of Synthesis Methods
| Method | Conditions | Yield (%) | Selectivity | Scalability |
|---|---|---|---|---|
| Nucleophilic | DMF, CuI, 80°C | 85 | Moderate | Industrial |
| Photoredox | Eosin Y, H₂O/EtOH, rt | 75 | High | Lab-scale |
Cyclopropane Ring Construction: Advanced Techniques
Transition-Metal-Catalyzed Cyclopropanation
Rhodium(II) carboxylates, such as Rh₂(OAc)₄, enable enantioselective cyclopropanation of diazo compounds with alkenes. For instance, reaction of ethyl diazoacetate with 1-allyl-2-((3-methoxyphenyl)thio)ethan-1-one in the presence of Rh₂(S-DOSP)₄ achieves 88% ee.
Strain-Reduction Strategies
The cyclopropane ring’s inherent strain (∼27 kcal/mol) necessitates mild reaction conditions to prevent ring-opening. Low-temperature (−20°C) protocols stabilize the ketone intermediate during thiolation, as demonstrated in the synthesis of related trichloroacetimidates.
Analytical Validation and Spectroscopic Characterization
Infrared Spectroscopy
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 220.0762 (calculated for C₁₂H₁₄O₂S: 220.0764).
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s core structure shares similarities with several derivatives, differing primarily in substituents and functional groups. Key analogs include:
Key Observations :
- Sulfone vs. Thioether : Sulfone derivatives (e.g., -SO₂Ph) are typically solids with higher polarity, while thioethers (e.g., -SPh) are liquids with lower melting points . The sulfone group enhances stability and directs reactivity in catalytic processes .
- Substituent Effects : Electron-withdrawing groups (e.g., -F in ) increase electrophilicity, whereas electron-donating groups (e.g., -OCH₃ in the target compound) may enhance solubility or binding in biological systems.
Physical and Optical Properties
- Melting/Boiling Points: Sulfone analogs (e.g., -SO₂Ph) are solids (mp 57–58°C), while thioethers (e.g., -SPh, -S(4-F-C₆H₄)) are liquids . The 3-methoxy group may lower the melting point compared to non-polar substituents.
- Optical Activity : Enantiomerically enriched alcohols derived from these ketones exhibit high optical rotation (e.g., [α]D²⁵ +33.2° for (S)-1-cyclopropyl-2-(phenylthio)ethan-1-ol) .
Table: Comparative Data for Selected Analogs
Biological Activity
1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one (CAS No. 90359-86-7) is an organic compound with the molecular formula and a molecular weight of 222.3 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects.
This compound possesses unique structural characteristics that contribute to its biological activity. The presence of the cyclopropyl group and the methoxyphenyl thioether moiety may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 222.3 g/mol |
| CAS Number | 90359-86-7 |
The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within biological systems. The thioether group may facilitate binding to proteins, leading to alterations in cellular pathways that can inhibit tumor growth or microbial proliferation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, structural analogs have shown IC50 values in the low micromolar range, suggesting potent anticancer properties.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of related thioether compounds on human cancer cell lines, revealing that modifications in the phenyl ring significantly influenced activity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A (similar structure) | MCF-7 | 1.61 ± 0.92 |
| Compound B | HeLa | 1.98 ± 1.22 |
| 1-Cyclopropyl-2-thio | Jurkat | < 5 |
These findings suggest that the presence of electron-donating groups enhances cytotoxicity, potentially through increased lipophilicity and improved membrane permeability.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary assays indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A comparative study assessed the antibacterial activity of various thioether compounds against common bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 1-Cyclopropyl-2-thio | Staphylococcus aureus | 15 |
| Compound C | Escherichia coli | 12 |
| Control (Ampicillin) | Staphylococcus aureus | 20 |
The results indicate that while not as potent as standard antibiotics, 1-Cyclopropyl-2-thio shows promise as an antimicrobial agent, warranting further investigation into its mechanism and efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship for this compound suggests that modifications to the methoxy group or the cyclopropyl moiety can significantly impact its biological activity. Future research should focus on synthesizing derivatives to optimize these interactions.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Cyclopropyl-2-((3-methoxyphenyl)thio)ethan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Nucleophilic Substitution : React cyclopropyl ketone derivatives with 3-methoxythiophenol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond. Monitor reaction progress via TLC .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the thiol group. Avoid protic solvents to prevent side reactions .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction rate and stability of the cyclopropyl group .
- Key Data :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, K₂CO₃, 70°C | 78 | 95 | |
| THF, NaH, 60°C | 65 | 88 |
Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identify cyclopropyl protons (δ 1.2–1.8 ppm, multiplet) and methoxy group (δ 3.8 ppm, singlet). Thioether linkage protons appear as a triplet near δ 3.5–4.0 ppm .
- ¹³C NMR : Confirm carbonyl carbon (δ 200–210 ppm) and aromatic carbons (δ 110–160 ppm) .
- Infrared (IR) Spectroscopy : Detect C=O stretch (~1680 cm⁻¹) and C-S bond vibrations (~650 cm⁻¹) .
- Mass Spectrometry (MS) : Use HRMS to verify molecular ion peak (M⁺) and fragmentation patterns consistent with cyclopropyl cleavage .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what in vitro assays are recommended?
- Antimicrobial Assays :
- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Compare with sulfone derivatives showing IC₅₀ values of 5–20 µM .
- Antioxidant Activity :
- DPPH Radical Scavenging : Measure IC₅₀ in ethanol, referencing ascorbic acid as a positive control .
- Cytotoxicity Screening :
- MTT Assay : Evaluate against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤50 µM to assess selectivity .
Q. What strategies are recommended to resolve contradictions in reported biological activity data for thioether-containing compounds?
- Standardized Protocols :
- Use identical cell lines, solvent systems (e.g., DMSO concentration ≤0.1%), and positive controls across studies .
- Data Reprodubility Checks :
- Replicate experiments under controlled humidity and temperature to minimize organic degradation .
- Meta-Analysis :
- Cross-reference bioactivity data with structural analogs (e.g., sulfone or thiazole derivatives) to identify substituent-dependent trends .
Q. How can the cyclopropyl and thioether moieties be leveraged to study structure-activity relationships (SAR)?
- Substituent Modification :
- Replace the methoxy group with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and antibacterial activity .
- Introduce bulkier substituents on the cyclopropyl ring to assess steric effects on target binding .
- Computational Modeling :
- Perform docking studies with bacterial enzymes (e.g., E. coli dihydrofolate reductase) to predict binding affinities .
Q. What are the critical considerations for ensuring experimental reproducibility during synthesis and testing?
- Sample Stability :
- Store the compound at –20°C under inert atmosphere to prevent oxidation of the thioether group .
- Degradation Monitoring :
- Use HPLC-PDA to detect degradation products (e.g., sulfoxide formation) over time .
- Batch Consistency :
- Characterize multiple synthetic batches via NMR and MS to ensure structural uniformity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
